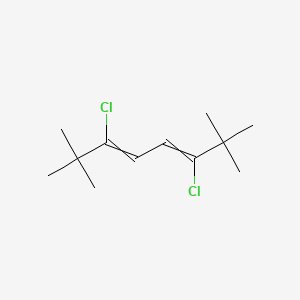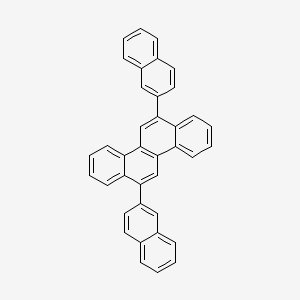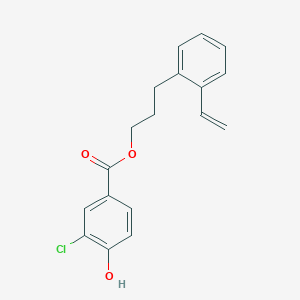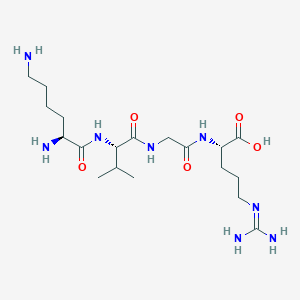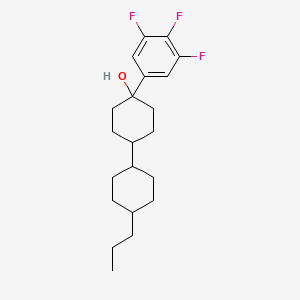
4-(4-Propylcyclohexyl)-1-(3,4,5-trifluorophenyl)cyclohexan-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Propylcyclohexyl)-1-(3,4,5-trifluorophenyl)cyclohexan-1-OL is a synthetic organic compound characterized by its unique structural features. This compound contains a cyclohexane ring substituted with a propyl group and a trifluorophenyl group, making it an interesting subject for various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Propylcyclohexyl)-1-(3,4,5-trifluorophenyl)cyclohexan-1-OL typically involves multi-step organic reactions. The starting materials often include cyclohexane derivatives and trifluorophenyl compounds. Common synthetic routes may involve:
Alkylation: Introduction of the propyl group to the cyclohexane ring.
Substitution: Incorporation of the trifluorophenyl group through electrophilic aromatic substitution.
Hydroxylation: Introduction of the hydroxyl group to the cyclohexane ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including:
Batch Reactors: For controlled reaction conditions and high yield.
Continuous Flow Reactors: For efficient and scalable production.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Propylcyclohexyl)-1-(3,4,5-trifluorophenyl)cyclohexan-1-OL can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group.
Reduction: Reduction of the trifluorophenyl group to a phenyl group.
Substitution: Replacement of the hydroxyl group with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
Oxidation Products: Ketones or aldehydes.
Reduction Products: Hydrocarbons or alcohols.
Substitution Products: Various substituted cyclohexane derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: For studying the effects of fluorinated compounds on biological systems.
Medicine: Potential use in drug development due to its unique structural properties.
Industry: As a component in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(4-Propylcyclohexyl)-1-(3,4,5-trifluorophenyl)cyclohexan-1-OL involves its interaction with molecular targets such as enzymes or receptors. The trifluorophenyl group may enhance its binding affinity and specificity, while the hydroxyl group can participate in hydrogen bonding, influencing its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(4-Propylcyclohexyl)cyclohexan-1-OL: Lacks the trifluorophenyl group.
1-(3,4,5-Trifluorophenyl)cyclohexan-1-OL: Lacks the propyl group.
4-(4-Propylcyclohexyl)-1-phenylcyclohexan-1-OL: Lacks the fluorine atoms.
Uniqueness
4-(4-Propylcyclohexyl)-1-(3,4,5-trifluorophenyl)cyclohexan-1-OL is unique due to the presence of both the propyl and trifluorophenyl groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
144675-85-4 |
|---|---|
Molekularformel |
C21H29F3O |
Molekulargewicht |
354.4 g/mol |
IUPAC-Name |
4-(4-propylcyclohexyl)-1-(3,4,5-trifluorophenyl)cyclohexan-1-ol |
InChI |
InChI=1S/C21H29F3O/c1-2-3-14-4-6-15(7-5-14)16-8-10-21(25,11-9-16)17-12-18(22)20(24)19(23)13-17/h12-16,25H,2-11H2,1H3 |
InChI-Schlüssel |
HZQHBFCHMSVIKM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1CCC(CC1)C2CCC(CC2)(C3=CC(=C(C(=C3)F)F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2-(Decyloxy)-2-oxoethyl]-4-methyl-1,3-thiazol-3-ium chloride](/img/structure/B12546489.png)
![Methyl 2-[4-oxo-3-(phenylmethoxycarbonylamino)azetidin-2-yl]acetate](/img/structure/B12546492.png)
![9-{4-[2,2-Bis(2,4-dimethylphenyl)ethenyl]phenyl}-9H-carbazole](/img/structure/B12546500.png)
![(1S)-N,N-bis[(4-methoxyphenyl)methyl]cyclohept-2-en-1-amine](/img/structure/B12546506.png)
![8-{4-[(E)-(4-Butoxyphenyl)diazenyl]phenoxy}octan-1-ol](/img/structure/B12546507.png)
![3-[(4-Aminobenzoyl)oxy]-N,N,N-trimethylpropan-1-aminium chloride](/img/structure/B12546531.png)

![5-Chloro-7-[2-(pyridin-2-yl)hydrazinylidene]quinolin-8(7H)-one](/img/structure/B12546546.png)
